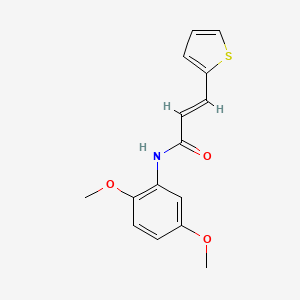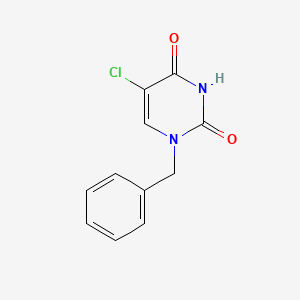![molecular formula C19H21N3O3 B5833148 2-methyl-N-(4-{[2-(2-methylbenzoyl)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B5833148.png)
2-methyl-N-(4-{[2-(2-methylbenzoyl)hydrazino]carbonyl}phenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-(4-{[2-(2-methylbenzoyl)hydrazino]carbonyl}phenyl)propanamide, also known as MMHPP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MMHPP is a member of the class of compounds known as hydrazides and has been shown to have promising bioactivity against various diseases. In
作用機序
The mechanism of action of 2-methyl-N-(4-{[2-(2-methylbenzoyl)hydrazino]carbonyl}phenyl)propanamide is not fully understood, but it is believed to act by inhibiting various cellular pathways involved in disease progression. In cancer cells, 2-methyl-N-(4-{[2-(2-methylbenzoyl)hydrazino]carbonyl}phenyl)propanamide induces apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. In inflammation, 2-methyl-N-(4-{[2-(2-methylbenzoyl)hydrazino]carbonyl}phenyl)propanamide inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. In bacterial infections, 2-methyl-N-(4-{[2-(2-methylbenzoyl)hydrazino]carbonyl}phenyl)propanamide disrupts bacterial cell walls and inhibits bacterial growth.
Biochemical and Physiological Effects:
2-methyl-N-(4-{[2-(2-methylbenzoyl)hydrazino]carbonyl}phenyl)propanamide has been shown to have various biochemical and physiological effects in scientific research. In cancer research, 2-methyl-N-(4-{[2-(2-methylbenzoyl)hydrazino]carbonyl}phenyl)propanamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In inflammation research, 2-methyl-N-(4-{[2-(2-methylbenzoyl)hydrazino]carbonyl}phenyl)propanamide has been shown to reduce inflammation and oxidative stress. In bacterial infection research, 2-methyl-N-(4-{[2-(2-methylbenzoyl)hydrazino]carbonyl}phenyl)propanamide has been shown to have antibacterial activity against various strains of bacteria.
実験室実験の利点と制限
One advantage of using 2-methyl-N-(4-{[2-(2-methylbenzoyl)hydrazino]carbonyl}phenyl)propanamide in lab experiments is its potential therapeutic applications in various diseases. 2-methyl-N-(4-{[2-(2-methylbenzoyl)hydrazino]carbonyl}phenyl)propanamide has been shown to have promising bioactivity against cancer, inflammation, and bacterial infections. However, one limitation is the lack of research on its toxicity and side effects. More research is needed to fully understand the safety and efficacy of 2-methyl-N-(4-{[2-(2-methylbenzoyl)hydrazino]carbonyl}phenyl)propanamide.
将来の方向性
There are several future directions for research on 2-methyl-N-(4-{[2-(2-methylbenzoyl)hydrazino]carbonyl}phenyl)propanamide. One direction is to explore its potential use in combination therapy with other drugs for cancer treatment. Another direction is to investigate its potential as a treatment for autoimmune diseases. Additionally, research on the toxicity and side effects of 2-methyl-N-(4-{[2-(2-methylbenzoyl)hydrazino]carbonyl}phenyl)propanamide is needed to fully understand its safety and efficacy.
合成法
2-methyl-N-(4-{[2-(2-methylbenzoyl)hydrazino]carbonyl}phenyl)propanamide is synthesized through a multi-step process that involves the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. The resulting product is then reacted with hydrazine hydrate to form 2-methyl-N-(2-methylbenzoyl)hydrazinecarboxamide. Finally, this compound is reacted with 4-nitrophenyl isocyanate to form 2-methyl-N-(4-{[2-(2-methylbenzoyl)hydrazino]carbonyl}phenyl)propanamide.
科学的研究の応用
2-methyl-N-(4-{[2-(2-methylbenzoyl)hydrazino]carbonyl}phenyl)propanamide has been shown to have potential therapeutic applications in various diseases such as cancer, inflammation, and bacterial infections. In cancer research, 2-methyl-N-(4-{[2-(2-methylbenzoyl)hydrazino]carbonyl}phenyl)propanamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. Inflammation research has shown that 2-methyl-N-(4-{[2-(2-methylbenzoyl)hydrazino]carbonyl}phenyl)propanamide has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In bacterial infection research, 2-methyl-N-(4-{[2-(2-methylbenzoyl)hydrazino]carbonyl}phenyl)propanamide has been shown to have antibacterial activity against various strains of bacteria.
特性
IUPAC Name |
2-methyl-N-[4-[[(2-methylbenzoyl)amino]carbamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-12(2)17(23)20-15-10-8-14(9-11-15)18(24)21-22-19(25)16-7-5-4-6-13(16)3/h4-12H,1-3H3,(H,20,23)(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIHDXKHBHWIPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)C2=CC=C(C=C2)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5833070.png)
![4-(4-methyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5833071.png)
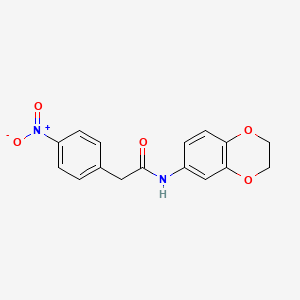
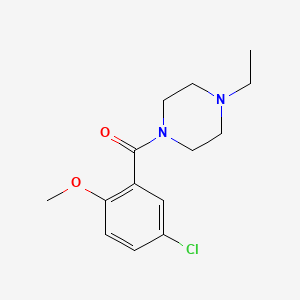
![N-[4-(N-acetylethanehydrazonoyl)phenyl]-4-methylbenzamide](/img/structure/B5833096.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine](/img/structure/B5833104.png)
![4-[(2-oxo-1-pyrrolidinyl)methyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5833113.png)
![methyl 5-[(2-ethoxy-4-{[(3-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}phenoxy)methyl]-2-furoate](/img/structure/B5833119.png)
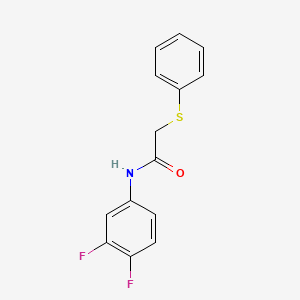
![1-(cyclopropylcarbonyl)-3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazole](/img/structure/B5833136.png)
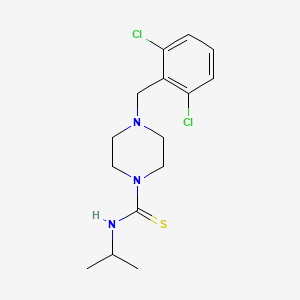
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(2-methylphenoxy)acetamide](/img/structure/B5833156.png)
